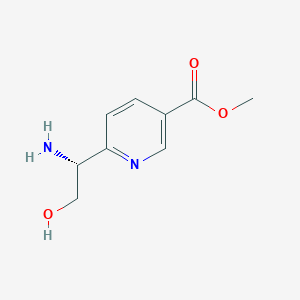
Methyl (R)-6-(1-amino-2-hydroxyethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an amino group, and a hydroxyethyl group attached to a nicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the amino and hydroxyethyl groups. One common method is the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. This is followed by the addition of ®-1-amino-2-hydroxyethane under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinates.
Scientific Research Applications
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Lacks the amino and hydroxyethyl groups.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
Nicotinic acid: The parent compound without esterification.
Uniqueness
Methyl ®-6-(1-amino-2-hydroxyethyl)nicotinate is unique due to the presence of both the amino and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-2-3-8(11-4-6)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |
InChI Key |
OZNUTAQTQLYGKC-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C1=CN=C(C=C1)[C@H](CO)N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)

![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)

![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)
